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Introduction
Crisugabalin (also known as HSK16149) is a novel, selective oral γ-aminobutyric acid (GABA)

analogue under development for the treatment of neuropathic pain, including diabetic

peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN). As a gabapentinoid, its

mechanism of action is similar to that of pregabalin and gabapentin, involving the binding to the

α2δ-1 subunit of voltage-gated calcium channels. This binding modulates calcium influx in the

central nervous system, which in turn reduces the release of excitatory neurotransmitters.

Preclinical studies have suggested that crisugabalin possesses a wider therapeutic index and

a more favorable neurotoxicity profile compared to pregabalin, with significantly lower brain

tissue exposure. This whitepaper provides a comprehensive overview of the safety data from

early-phase clinical trials of crisugabalin, presenting quantitative data in structured tables,

detailing experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action
Crisugabalin exerts its analgesic effects by selectively binding to the α2δ-1 subunit of

presynaptic voltage-gated calcium channels in the central nervous system. This high-affinity

binding inhibits calcium influx into neurons, leading to a reduction in the release of excitatory

neurotransmitters such as glutamate and substance P. This modulation of neuronal excitability

is believed to be the primary mechanism underlying its efficacy in treating neuropathic pain.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b12431374?utm_src=pdf-interest
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12431374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crisugabalin has demonstrated a 23-fold greater selectivity for the α2δ-1 subunit compared to

pregabalin.
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Caption: Crisugabalin's Mechanism of Action

Pharmacokinetics
Pharmacokinetic studies have revealed key characteristics of crisugabalin. In single and

multiple ascending dose studies, both the maximum plasma concentration (Cmax) and the area

under the plasma concentration-time curve (AUC) showed a dose-proportional relationship in

the dose range of 5-120 mg and 15-80 mg, respectively. The elimination half-life (t1/2) of

crisugabalin is reported to be between 3.7 and 6.4 hours. The drug accumulates only slightly

after multiple administrations.

A Phase I study investigated the pharmacokinetics in subjects with varying degrees of renal

impairment. The results indicated that as renal function declines, the half-life of crisugabalin is

prolonged, and plasma exposure increases.

Table 1: Pharmacokinetic Parameters of a Single 20 mg Oral Dose of Crisugabalin in Subjects

with Renal Impairment
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Renal Function
Category

N
Mean Cmax
Increase vs.
Normal

Mean AUC0-inf
Increase vs.
Normal

Normal 8 - -

Mild Impairment 8 6.00% 14.63%

Moderate Impairment 8 13.83% 119.57%

Severe Impairment 8 21.63% 272.61%

Based on these findings, dosage adjustments are recommended for patients with a glomerular

filtration rate (GFR) below 60 mL/min.

Clinical Safety Data
Early-phase clinical trials have consistently demonstrated that crisugabalin is generally well-

tolerated. The majority of treatment-emergent adverse events (TEAEs) reported were of mild to

moderate severity.

Phase 2/3 Trial in Diabetic Peripheral Neuropathic Pain
(DPNP)
A multicenter, randomized, double-blind, placebo- and active-controlled Phase 2/3 trial

evaluated the efficacy and safety of crisugabalin (40 mg/day and 80 mg/day) over a 13-week

treatment period in 596 patients with DPNP.

Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs) in a Phase 2/3 DPNP

Trial

Adverse Event Crisugabalin Group (n=68)

Dizziness 13.2% (9/68)

Somnolence 8.8% (6/68)
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Safety assessments from this trial indicated a low incidence of serious adverse events and no

significant increase in dropout rates among participants receiving crisugabalin compared to

placebo.

Phase 3 Trial in Postherpetic Neuralgia (PHN)
A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial assessed the efficacy

and safety of crisugabalin (40 mg/d and 80 mg/d) in 366 adults with PHN over a 12-week

period.

Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs) in a Phase 3 PHN Trial

Adverse Event
Category

Crisugabalin 40
mg/d (n=121)

Crisugabalin 80
mg/d (n=121)

Placebo (n=124)

Common TEAEs

Dizziness,

Hyperuricemia,

Weight gain,

Somnolence,

Hyperlipidemia,

Hypertriglyceridemia,

Blood

To cite this document: BenchChem. [Crisugabalin: An In-depth Analysis of Early-Phase
Clinical Trial Safety Data]. BenchChem, [2025]. [Online PDF]. Available at:
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crisugabalin-safety]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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